methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate
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Overview
Description
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a cyclopentane ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate can be achieved through various synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . This reaction typically requires the presence of a base such as triethylamine and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent cyclization reactions.
Another approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . This method offers high yield and excellent chemoselectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: t-BuOOH, Mn(OTf)2
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Bases: Triethylamine (Et3N), sodium ethoxide (NaOEt)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with t-BuOOH can yield ketones or carboxylic acids, while reduction with LiAlH4 can produce alcohols or amines.
Scientific Research Applications
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but has a different functional group at the 3-position.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This analogue has a ketone group instead of a carboxylate ester.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-4-5-9-7(8)3-2-6-11-9/h2-3,6,8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOZBRKGZYOMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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